8-Methyl-4-thiochromanone
Overview
Description
8-Methyl-4-thiochromanone is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family. This compound is characterized by a thiochromanone core structure with a methyl group attached at the 8th position. Thiochromanones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-thiochromanone typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. This reaction leads to the formation of the thiochromanone core structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as mentioned above. The process would be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-4-thiochromanone undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiochromanone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromanone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl group at the 8th position can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 8-Methyl-4-thiochromanone, particularly its derivatives, involves the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- 8-Fluoro thiochromanone thiosemicarbazone
- 1,1-Dioxo-thiochromanone
- Benzothiazepine
- 1,1-Dioxo-benzothiazepine
Comparison: 8-Methyl-4-thiochromanone is unique due to the presence of the methyl group at the 8th position, which can influence its biological activity and chemical reactivity. Compared to its analogs, such as 8-Fluoro thiochromanone thiosemicarbazone, this compound exhibits distinct cytotoxic properties and may offer advantages in specific therapeutic applications .
Properties
IUPAC Name |
8-methyl-2,3-dihydrothiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEOBLVGMJPRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296455 | |
Record name | 8-Methyl-4-thiochromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29373-02-2 | |
Record name | 8-Methyl-4-thiochromanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-4-thiochromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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